![molecular formula C7H16N4 B11919297 1,3,5,9-Tetraazaspiro[5.5]undecane CAS No. 353799-75-4](/img/structure/B11919297.png)
1,3,5,9-Tetraazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,9-Tetraazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes four nitrogen atoms within a spiro[55]undecane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5,9-Tetraazaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Prins cyclization reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5,9-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of alkylated spirocyclic compounds.
Aplicaciones Científicas De Investigación
1,3,5,9-Tetraazaspiro[5.5]undecane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5,9-Tetraazaspiro[5.5]undecane varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of the MmpL3 protein by binding to the active site and preventing the protein’s function . This inhibition disrupts the transport of essential molecules within Mycobacterium tuberculosis, leading to the bacterium’s death.
Comparación Con Compuestos Similares
- 1,3-Dioxane-1,3-dithiane spiranes
- 1-oxa-9-azaspiro[5.5]undecane
- 3,9-diazaspiro[5.5]undecane
Comparison: 1,3,5,9-Tetraazaspiro[5.5]undecane is unique due to the presence of four nitrogen atoms within its spirocyclic framework, which imparts distinct chemical and biological properties. Similarly, while 1-oxa-9-azaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane share some structural similarities, the additional nitrogen atoms in this compound provide unique opportunities for chemical modifications and biological interactions .
Propiedades
Número CAS |
353799-75-4 |
|---|---|
Fórmula molecular |
C7H16N4 |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1,3,5,9-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-3-8-4-2-7(1)10-5-9-6-11-7/h8-11H,1-6H2 |
Clave InChI |
IZKMYNSXCXMCIC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12NCNCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


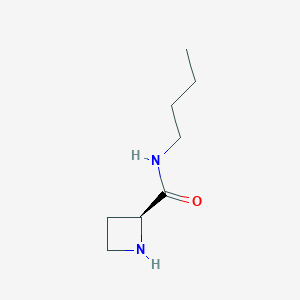
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
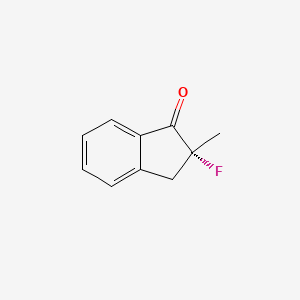
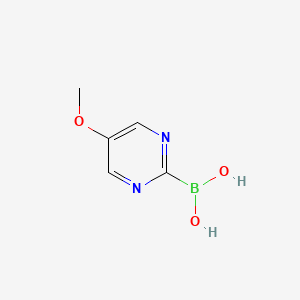
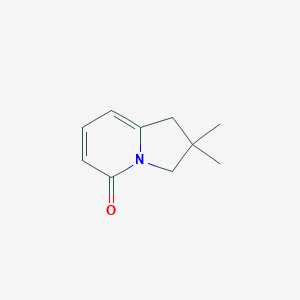
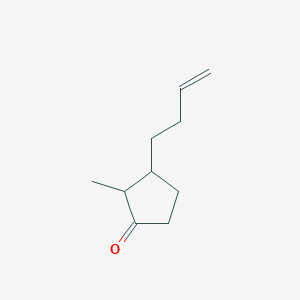



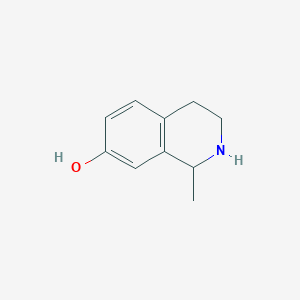
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

